(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1391351-76-0
VCID: VC11603074
InChI: InChI=1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-10-7(6)8;/h2-5H,9H2,1H3;1H/t5-;/m1./s1
SMILES:
Molecular Formula: C7H10ClFN2
Molecular Weight: 176.62 g/mol

(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride

CAS No.: 1391351-76-0

Cat. No.: VC11603074

Molecular Formula: C7H10ClFN2

Molecular Weight: 176.62 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride - 1391351-76-0

Specification

CAS No. 1391351-76-0
Molecular Formula C7H10ClFN2
Molecular Weight 176.62 g/mol
IUPAC Name (1R)-1-(2-fluoropyridin-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-10-7(6)8;/h2-5H,9H2,1H3;1H/t5-;/m1./s1
Standard InChI Key MAERTDMJASEBQD-NUBCRITNSA-N
Isomeric SMILES C[C@H](C1=C(N=CC=C1)F)N.Cl
Canonical SMILES CC(C1=C(N=CC=C1)F)N.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name ((1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride) reflects its stereochemistry (R-configuration), substituent positions, and salt form. The molecular formula is C₇H₉FN₂·HCl, yielding a molecular weight of 176.62 g/mol (calculated from analogous compounds ).

Stereochemical Considerations

The chiral center at the ethylamine side chain dictates its enantiomeric purity. Unlike its S-configured counterpart , the R-enantiomer demonstrates distinct binding affinities in biological systems. The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the pyridine ring and influencing reactivity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A multi-step synthetic route is employed:

  • Starting Material: 2-Fluoropyridin-3-carbaldehyde undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol .

  • Chiral Resolution: The racemic mixture is separated via chiral chromatography or enzymatic resolution to isolate the R-enantiomer .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, confirmed by FT-IR and NMR .

Table 1: Key Reaction Parameters

StepConditionsYield (%)
Reductive AminationMeOH, 25°C, 12 h65
Chiral ResolutionChiralcel OD-H column, hexane:IPA78
Hydrochloride FormationHCl (g), diethyl ether, 0°C92

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to optimize temperature control and reduce reaction times. Automated crystallization systems ensure high enantiomeric excess (>99% ee) .

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s density (1.18 g/cm³) and boiling point (182°C) align with fluoropyridine derivatives . It exhibits high solubility in polar solvents (water: 15 mg/mL; DMSO: 50 mg/mL) but limited solubility in hydrocarbons .

Table 2: Comparative Physicochemical Data

Property(1R)-1-(2-Fluoropyridin-3-yl)ethan-1-amine HCl(1S)-1-(3-Fluoro-2-pyridinyl)ethanamine
Molecular Weight (g/mol)176.62140.16
Density (g/cm³)1.181.10
Water Solubility (mg/mL)158

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 8.41 (d, J=5.2 Hz, 1H, pyridine-H), 7.89 (m, 1H, pyridine-H), 4.12 (q, J=6.8 Hz, 1H, CH), 1.52 (d, J=6.8 Hz, 3H, CH₃).

  • ¹³C NMR: δ 162.3 (d, J=245 Hz, C-F), 148.1 (pyridine-C), 127.5 (CH), 51.8 (CH), 22.1 (CH₃) .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The fluorine atom at position 2 participates in SNAr reactions with amines or alkoxides, enabling derivatization. For example, reaction with morpholine replaces fluorine, forming a tertiary amine .

Amine Group Reactivity

The primary amine undergoes acylation (e.g., acetic anhydride) or Schiff base formation, critical for prodrug development .

Biological Activity and Mechanisms

Enzyme Inhibition Studies

In vitro assays reveal moderate inhibition of monoamine oxidase B (MAO-B) (IC₅₀ = 14.3 µM), suggesting potential in neurodegenerative disease therapy . Comparatively, chloro-fluoro analogs show higher potency but lower selectivity .

Antimicrobial Properties

Against Staphylococcus aureus, the compound exhibits a MIC of 32 µg/mL, attributed to membrane disruption via amine protonation .

Industrial and Pharmaceutical Applications

Drug Intermediate

As a building block for kinase inhibitors, the compound’s fluorine enhances target binding. It is utilized in synthesizing preclinical candidates for non-small cell lung cancer .

Agrochemical Development

Derivatives act as neonicotinoid analogs with reduced bee toxicity, showcasing LC₅₀ values of 0.8 ppm against Aphis gossypii .

Future Directions

Ongoing research focuses on enantioselective catalysis to improve synthetic efficiency and exploring fluorinated analogs for PET imaging probes .

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